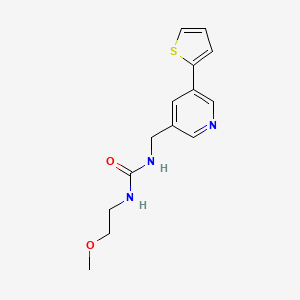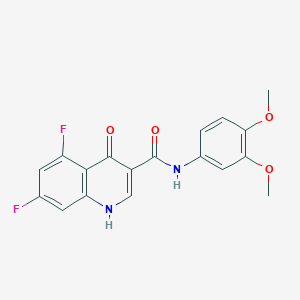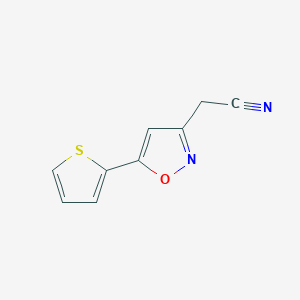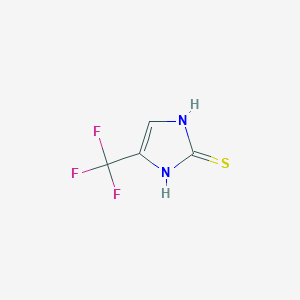
2-(Cyclohexylmethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)butanoic acid is a chemical compound with the molecular formula C11H20O2 . It contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 2-(Cyclohexylmethyl)butanoic acid includes a six-membered cyclohexane ring attached to a butanoic acid molecule via a methylene (CH2) bridge . The compound has a molecular weight of 184.28 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Cyclohexylmethyl)butanoic acid are not detailed in the search results, esters like it typically undergo reactions such as hydrolysis . In hydrolysis, the ester is split with water into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either an acid or a base .Wissenschaftliche Forschungsanwendungen
Poultry Nutrition and Gut Health
2-(Cyclohexylmethyl)butanoic acid, as a derivative of butyric acid, can be utilized in poultry production to enhance gut health and performance. Butyric acid has been shown to be effective against pathogenic bacteria like Salmonella spp. and Escherichia coli , while promoting beneficial gut bacteria . It serves as a primary energy source for colonocytes and supports the differentiation and maturation of intestinal cells, which can lead to improved growth performance and immunity among birds .
Antibiotic Alternative in Livestock
The compound’s potential as an alternative to antibiotic growth promoters is significant. With the increasing demand for antibiotic-free livestock products, organic acids like butyric acid derivatives are being considered for their beneficial effects on nutrient digestibility and overall health, thereby enhancing livestock production systems without relying on antibiotics .
Egg Quality Improvement
Incorporating 2-(Cyclohexylmethyl)butanoic acid into poultry diets could impact egg quality. The acid’s properties may influence the eggshell strength and the nutritional profile of the eggs, leading to a higher quality product for consumers .
Osteoporosis Management in Poultry
Research suggests that butyric acid can have positive effects on bone health, potentially reducing the incidence of osteoporosis in poultry. This application is particularly relevant for laying hens, which are susceptible to bone density loss .
Intestinal Microbiota Modulation
The modulation of intestinal microbiota is another promising application. By altering the gut microbial composition, 2-(Cyclohexylmethyl)butanoic acid can help maintain a healthy balance of microorganisms, which is crucial for the overall health and well-being of the livestock .
Feed Efficiency and Growth Performance
The use of this compound in animal feed can improve feed efficiency and promote better growth performance. Its role in enhancing digestion and absorption of nutrients contributes to healthier and more productive livestock .
Fine Chemicals Synthesis
Beyond its applications in animal health, 2-(Cyclohexylmethyl)butanoic acid can be used in the synthesis of fine chemicals. Its structure allows for various chemical reactions that can lead to the production of valuable compounds for different industries .
Biofuels Production
Lastly, the esterification of butyric acid derivatives like 2-(Cyclohexylmethyl)butanoic acid with alcohols can be explored for biofuels production. This process can yield esters that are potential biofuel candidates, offering a renewable energy source .
Zukünftige Richtungen
Microbially produced VFAs, such as butyric acid, are considered as potential replacements for petroleum-based VFAs due to their renewability, degradability, and sustainability . This suggests a promising future direction for compounds like 2-(Cyclohexylmethyl)butanoic acid in sustainable chemical production.
Eigenschaften
IUPAC Name |
2-(cyclohexylmethyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZWTZDSOFTWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)


![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2868688.png)


![4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2868694.png)


![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)